molecular formula C7H8N2 B1585394 1H-Pyrrole-2-acetonitrile, 1-methyl- CAS No. 24437-41-0

1H-Pyrrole-2-acetonitrile, 1-methyl-

Cat. No. B1585394
CAS RN: 24437-41-0
M. Wt: 120.15 g/mol
InChI Key: ROSYAUHHRKAPHX-UHFFFAOYSA-N
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Patent
US04111954

Procedure details

N-methylpyrrole (4 g, 0.049 mole) is dissolved in 40 ml of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask and flushed with a stream of dry nitrogen. The temperature of the solution is lowered to 0° C and cyanogen (3.25 g, 0.063 mole) is added. Hydrogen chloride (dried through sulfuric acid) is introduced in a slow steady stream with mechanical stirring at 0° C for 4 hrs at which time all the N-methylpyrrole has been consumed. The hydrogen chloride flow is stopped; the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature; and the temperature is then lowered to -40° C. Dry pyridine (25 ml) is added dropwise with rapid stirring. The rest of the chloroform is evaporated at reduced pressure and then 25 mls of additional pyridine is added. The reaction mixture is allowed to warm to room temperature and hydrogen sulfide is introduced in a slow stream for 20 minutes. Chloroform (200 ml) is added and the reaction solution is washed with 35% aqueous potassium carbonate solution, followed by a 3N hydrochloric acid wash which is backwashed with chloroform. The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution and dried over anhydrous MgSO4 powder. The mixture is filtered and the filtrate evaporated in vacuo to a brown oil. The oil is distilled under high vacuum to give 840 mg of N-methylpyrrole-2-acetonitrile, bp 61°-65° C at 0.04 Torr.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[CH:5][CH:4]=[CH:3]1.[N:7]#[C:8][C:9]#N.Cl>>[CH3:1][N:2]1[C:6]([CH2:9][C:8]#[N:7])=[CH:5][CH:4]=[CH:3]1

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
CN1C=CC=C1
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
N#CC#N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of dry (ethanol-free) chloroform in a dry, 200 ml, 3-necked round-bottomed flask
CUSTOM
Type
CUSTOM
Details
flushed with a stream of dry nitrogen
CUSTOM
Type
CUSTOM
Details
is lowered to 0° C
CUSTOM
Type
CUSTOM
Details
has been consumed
CUSTOM
Type
CUSTOM
Details
the chloroform is evaporated to 1/2 its volume at reduced pressure and room temperature
CUSTOM
Type
CUSTOM
Details
is then lowered to -40° C
ADDITION
Type
ADDITION
Details
Dry pyridine (25 ml) is added dropwise with rapid stirring
CUSTOM
Type
CUSTOM
Details
The rest of the chloroform is evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
25 mls of additional pyridine is added
ADDITION
Type
ADDITION
Details
hydrogen sulfide is introduced in a slow stream for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
Chloroform (200 ml) is added
WASH
Type
WASH
Details
the reaction solution is washed with 35% aqueous potassium carbonate solution
WASH
Type
WASH
Details
wash which
WASH
Type
WASH
Details
The combined chloroform extracts are washed with 5% aqueous sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4 powder
FILTRATION
Type
FILTRATION
Details
The mixture is filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo to a brown oil
DISTILLATION
Type
DISTILLATION
Details
The oil is distilled under high vacuum

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC=C1CC#N
Measurements
Type Value Analysis
AMOUNT: MASS 840 mg
YIELD: CALCULATEDPERCENTYIELD 14.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.